4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
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Overview
Description
4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes an amino group, a chlorophenyl group, and a trifluoromethyl group, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
The synthesis of 4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically begins with the chlorination of aniline to form 3-chloroaniline. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield 4-amino-N-(3-chlorophenyl)benzenesulfonamide .
Chemical Reactions Analysis
4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the target’s activity and function . The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE include:
4-Amino-N-(4-chlorophenyl)benzenesulfonamide: Differing by the position of the chlorine atom on the phenyl ring.
4-Amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide: Featuring an additional chlorine atom on the phenyl ring. The uniqueness of 4-AMINO-N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZENESULFONAMIDE lies in its trifluoromethyl group and imidazolidinyl ring, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H12ClF3N4O4S |
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Molecular Weight |
448.8 g/mol |
IUPAC Name |
4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12ClF3N4O4S/c17-9-2-1-3-11(8-9)24-13(25)15(16(18,19)20,22-14(24)26)23-29(27,28)12-6-4-10(21)5-7-12/h1-8,23H,21H2,(H,22,26) |
InChI Key |
ZINVKJMHMZFDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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